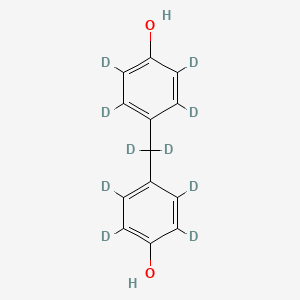

p,p'-Bisphenol F-d10

Description

Rationale for Deuterated Bisphenols as Advanced Research Probes

The use of deuterated bisphenols, where hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), offers significant advantages in research. clearsynth.com This isotopic labeling makes the compound, such as Bisphenol F-d10, an ideal internal standard for analytical quantification. thalesnano.comsmolecule.com When analyzing complex samples like blood, urine, or environmental matrices, the presence of a known quantity of the deuterated analog allows for highly accurate measurement of the non-labeled target compound. smolecule.comresearchgate.net This is because the labeled and unlabeled compounds behave almost identically during sample preparation and analysis, correcting for any loss or variation. smolecule.com

Furthermore, deuterated bisphenols are crucial for metabolic studies. clearsynth.com By administering a deuterated version of a bisphenol, researchers can unequivocally distinguish the administered compound and its metabolites from any pre-existing or background levels of the unlabeled compound within the biological system. researchgate.netnih.gov This is particularly important for ubiquitous environmental contaminants like bisphenols, where background exposure can confound study results. nih.govnih.gov This approach has been vital in pharmacokinetic studies to understand how these compounds are processed in the body. nih.gov

Historical Context and Evolution of Isotopic Labeling in Bisphenol Research

The application of stable isotope tracers in physiological research has a history spanning over a century, providing deep insights into metabolism. physoc.org The use of isotopic labeling in the specific context of bisphenol research evolved from the need to overcome analytical challenges and to conduct more precise toxicological and metabolic assessments. nih.gov

Initially, research on bisphenols like Bisphenol A (BPA) was complicated by their widespread presence in laboratory equipment and the environment, leading to a high risk of sample contamination and inaccurate measurements. nih.govnih.gov The development and use of deuterated bisphenols, such as d6-BPA, provided a robust solution to this problem by allowing researchers to differentiate between the administered dose and environmental contamination. researchgate.netnih.gov

Over time, as concerns grew about the potential health effects of BPA, research expanded to include its analogs, such as Bisphenol F (BPF) and Bisphenol S (BPS). accustandard.comscientificlabs.com Consequently, the synthesis and application of their corresponding deuterated forms, including Bisphenol F-d10, became essential for accurate biomonitoring and for studying the comparative metabolism and environmental fate of these BPA alternatives. csic.espublisso.deepa.gov The evolution of high-resolution mass spectrometry has further enhanced the utility of these labeled compounds, enabling the detection and structural elucidation of a wide array of metabolites. dphen1.com

Interactive Data Table: Properties of Bisphenol F-d10

| Property | Value | Source |

| Chemical Name | 4,4'-Methylenediphenol-d10 | chemicalbook.com |

| Synonyms | Bis(p-hydroxyphenyl)Methane-d10, [2H10]-Bisphenol F | chemicalbook.com |

| Molecular Formula | C13H2D10O2 | isotope.comimpurity.com |

| Molecular Weight | ~210.29 g/mol | smolecule.comisotope.com |

| CAS Number | 1794786-93-8 | isotope.comimpurity.com |

| Appearance | Off-White to Grey Solid | chemicalbook.comimpurity.com |

| Melting Point | 155-157°C | chemicalbook.comimpurity.com |

| Solubility | DMSO (Slightly), Methanol (Slightly) | chemicalbook.comimpurity.com |

| Storage | Refrigerator, away from light and moisture | isotope.comimpurity.com |

Detailed Research Findings

Bisphenol F-d10 is primarily utilized as an internal standard in analytical chemistry for the quantification of Bisphenol F in various samples, including food, beverages, and environmental matrices. smolecule.comresearchgate.net Its structural similarity to Bisphenol A (BPA) has also made it a valuable tool in research aimed at understanding the potential health effects of BPF. smolecule.com

Studies have employed Bisphenol F-d10 to trace the absorption, distribution, metabolism, and excretion (ADME) of BPF in biological systems. smolecule.com For instance, research has shown that BPF is metabolized into conjugates such as glucuronides and sulfates. smolecule.compublisso.de The use of the deuterated form allows for precise tracking of these metabolic pathways. smolecule.com

In environmental science, Bisphenol F-d10 helps in understanding the persistence and behavior of BPF in different environmental conditions, such as in soil and water systems. smolecule.com Analytical methods using online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online-SPE-LC-MS/MS) have been developed for the sensitive determination of bisphenols, including BPF, in human urine, utilizing BPF-d10 as an internal standard. csic.es

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,5,6-tetradeuterio-4-[dideuterio-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,14-15H,9H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKLMJQFEQBVLD-QNNBDYQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027981 | |

| Record name | p,p'-Bisphenol F-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1794786-93-8 | |

| Record name | p,p'-Bisphenol F-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Characterization of Bisphenol F D10

Advanced Synthetic Pathways for Deuteration of Bisphenol F

The synthesis of Bisphenol F-d10 (BPF-d10) involves the strategic replacement of ten hydrogen atoms with deuterium (B1214612). This process leverages advanced chemical and catalytic methods to achieve high levels of isotopic enrichment.

Chemical Deuteration Strategies Utilizing Deuterated Reagents and Solvents

Chemical deuteration primarily relies on the use of deuterium-rich reagents and solvents to facilitate hydrogen-deuterium (H/D) exchange. A common and cost-effective deuterium source for these reactions is deuterium oxide (D₂O). oup.com Acid-catalyzed H/D exchange reactions are frequently employed for incorporating deuterium into aromatic molecules. mdpi.com In this context, strong deuterated Brønsted or Lewis acids are used in the presence of a deuterium source. mdpi.com

One specific method involves an acid-induced H/D exchange reaction where Bisphenol F is treated in deuterium oxide. epa.gov Another approach is to synthesize the molecule from already deuterated precursors. For instance, a patented method describes the synthesis of stable isotope-labeled Bisphenol F by reacting stable isotope-labeled phenol (B47542), such as D₆-phenol, with p-hydroxybenzyl alcohol. google.com In this process, D₆-phenol is reacted in the presence of concentrated phosphoric acid to yield D₄-Bisphenol F. google.com The use of deuterated solvents like deuterated acetic acid (AcOD) can also serve as the source for deuterium incorporation. mdpi.com

Catalytic Deuteration Techniques and Catalyst Optimization

Catalytic methods offer efficient and often more selective pathways for the deuteration of aromatic compounds like Bisphenol F. A variety of transition-metal and acid catalysts have been developed and optimized for this purpose.

Platinum-Based Catalysts : An effective method for deuterating aromatic rings utilizes a Platinum-on-Carbon (Pt/C) catalyst with D₂O as the deuterium source, activated by a small amount of hydrogen gas (H₂). oup.com This system has demonstrated high efficiency, achieving nearly quantitative deuterium incorporation for phenol even at room temperature. oup.com

Iridium-Based Catalysts : Iridium complexes are standard for directed H/D exchange on aromatic substrates. uni-rostock.de These reactions, often using catalysts like the Crabtree catalyst, can proceed under mild conditions and are directed by Lewis basic groups on the substrate, leading to selective ortho-deuteration. uni-rostock.de

Iron-Based Catalysts : A general methodology for the deuteration of phenols and other heteroaromatics has been developed using a nanostructured iron catalyst. nature.com This heterogeneous system is effective for selective labeling and is scalable for producing deuterated compounds on a large scale. nature.com The proposed mechanism involves the splitting of D₂O on the low-oxidation-state iron surface. nature.com

Polymer-Supported Acid Catalysts : Solid acid catalysts, such as the ion-exchange resin Amberlyst 15, provide a simple procedure for the deuteriation of a wide range of phenols. researchgate.net The reaction typically involves heating the phenolic compound with the catalyst in deuterium oxide. researchgate.net

The table below summarizes various catalytic systems used for the deuteration of phenols, which are applicable to the synthesis of Bisphenol F-d10.

| Catalyst System | Deuterium Source | Conditions | Deuterium Incorporation | Reference |

| Pt/C–H₂ | D₂O | Room Temperature | Nearly Quantitative | oup.com |

| Heterogeneous Iron | D₂O | High Temperature | High | nature.com |

| Amberlyst 15 | D₂O | 110°C, 24h | High | researchgate.net |

| Iridium Complexes | D₂ Gas | Room Temperature | High (Ortho-selective) | uni-rostock.de |

Isotope Exchange Reaction Mechanisms for Deuterium Incorporation

The incorporation of deuterium into the Bisphenol F structure occurs through several established reaction mechanisms.

Acid-Catalyzed Electrophilic Aromatic Substitution : In the presence of a strong deuterated acid (e.g., D₂SO₄, DCl in D₂O), an electrophilic deuterium ion (D⁺) attacks the electron-rich aromatic rings of the phenol moieties. mdpi.com The hydroxyl groups of Bisphenol F are activating and ortho-, para-directing, facilitating the substitution of hydrogen for deuterium at these positions. This process is an equilibrium reaction, often driven to completion by using a large excess of the deuterated medium. rsc.org

Metal-Catalyzed C-H Activation : Transition metals like iridium, platinum, and palladium can catalyze H/D exchange via C-H bond activation. oup.comuni-rostock.de For iridium-catalyzed reactions, a Lewis basic group on the substrate coordinates to the metal center, which then facilitates the cleavage of an adjacent C-H bond. uni-rostock.de This forms a metallacyclic intermediate that can exchange hydrogen for deuterium from a deuterium source (like D₂ gas or D₂O) before the deuterated product is released. uni-rostock.de

Base-Mediated Deprotonation-Deuteration : Strong bases can be used to deprotonate C-H bonds, particularly those with some acidity, forming a carbanion intermediate. mdpi.com This intermediate is then quenched with a deuterium source like D₂O or MeOD to incorporate the deuterium atom. mdpi.com While less common for non-activated aromatic C-H bonds, this can be effective under specific conditions or for certain positions on the molecule. mdpi.comrsc.org

Chromatographic and Spectroscopic Approaches for Isotopic Purity and Structural Confirmation

Mass Spectrometric Elucidation of Deuterium Labeling Positions

Mass spectrometry (MS) is a primary tool for confirming the successful synthesis of Bisphenol F-d10. It verifies the increase in molecular weight corresponding to the number of incorporated deuterium atoms. The molecular weight of Bisphenol F-d10 is approximately 210.29 g/mol , reflecting the replacement of ten hydrogen atoms (atomic mass ~1) with ten deuterium atoms (atomic mass ~2). lgcstandards.com

High-resolution mass spectrometry (HRMS), such as with an Orbitrap mass analyzer, provides accurate mass data that is crucial for confirming the elemental composition of the molecule and its fragments. dphen1.com The fragmentation pathways of bisphenols have been systematically studied, and the analysis of isotopically labeled compounds is instrumental in verifying these proposed pathways. dphen1.com In gas chromatography-mass spectrometry (GC-MS) analysis, silylated Bisphenol F exhibits a molecular ion peak that can be used as a target for identification and quantification. For Bisphenol F-d10, this molecular ion peak would be shifted by +10 Da (minus the mass of hydrogens replaced on the derivatized hydroxyl groups) compared to its non-labeled counterpart. The distinct mass-to-charge (m/z) ratio of BPF-d10 allows it to be used effectively as an internal standard for the accurate quantification of native Bisphenol F in various samples using isotope dilution methods. epa.govuzh.ch

A certificate of analysis for a commercial standard of Bisphenol F-d10 confirms its structure and isotopic purity via mass spectrometry. lgcstandards.com

| Analytical Parameter | Finding | Reference |

| Molecular Formula | C₁₃H₂D₁₀O₂ | lgcstandards.com |

| Molecular Weight | 210.29 | lgcstandards.com |

| MS Analysis | Conforms to Structure | lgcstandards.com |

| Isotopic Purity | 97.0% | lgcstandards.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of Bisphenol F-d10. While ¹H NMR confirms the absence of protons at the labeled positions, other NMR techniques provide deeper insights. The NMR approach is particularly valuable as it can determine the specific distribution of deuterium across the molecule throughout the course of the synthesis reaction. researchgate.net

For Bisphenol F-d10, a ¹H NMR spectrum would show a significant reduction or complete disappearance of signals corresponding to the aromatic and methylene (B1212753) bridge protons that have been replaced by deuterium. The remaining signals would be from the two hydroxyl protons (unless exchanged with D₂O in the NMR solvent) and any residual, non-deuterated sites. ²H (deuterium) NMR spectroscopy can be used to directly observe the deuterium nuclei, providing a spectrum with signals that confirm the locations of the deuterium labels. Furthermore, ¹³C NMR spectroscopy can also be employed, as the substitution of hydrogen with deuterium can cause small, observable shifts in the resonance of adjacent carbon atoms and changes in signal splitting patterns. A certificate of analysis for Bisphenol F-d10 confirms that the structure conforms to expectations based on NMR analysis. lgcstandards.com

Quantitative Assessment of Deuteration Efficiency

The synthesis of Bisphenol F-d10 (BPF-d10) is a precise process aimed at substituting ten hydrogen atoms with deuterium atoms on the Bisphenol F (BPF) molecule. smolecule.com The resulting isotopically labeled compound is crucial as an internal standard for analytical quantification, particularly in mass spectrometry-based methods. smolecule.comsci-hub.se The success of the synthesis is determined by the deuteration efficiency, which is a measure of how completely the hydrogen atoms at specific molecular sites are replaced by deuterium.

Methodologies for synthesizing BPF-d10 often involve the deuteration of its non-labeled precursor, Bisphenol F. smolecule.com Common strategies include:

Acid-Catalyzed Hydrogen-Deuterium Exchange : This technique involves treating Bisphenol F with a deuterium source, such as deuterium oxide (D₂O), in the presence of an acid catalyst. The acid facilitates the exchange of hydrogen atoms on the phenyl rings with deuterium atoms from the solvent. epa.gov

Catalytic Methods : Various catalysts can be employed to promote the incorporation of deuterium into the bisphenolic structure during the synthesis process. smolecule.com

Synthesis from Labeled Precursors : A direct synthesis approach involves reacting deuterated precursors. For instance, stable isotope-labeled D₆-phenol can be reacted with p-hydroxybenzyl alcohol to produce a deuterated BPF variant. google.com

Following synthesis, the isotopic purity and deuteration efficiency are rigorously assessed. The primary analytical technique for this characterization is mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). smolecule.comsci-hub.seepa.gov Mass spectrometry distinguishes between the labeled BPF-d10 and any residual unlabeled BPF by their mass-to-charge ratio (m/z), as the ten deuterium atoms increase the molecular weight by approximately 10 units compared to the natural compound. smolecule.comisotope.com

The quantitative assessment confirms the level of deuterium incorporation. High deuteration efficiency is critical for the compound's function as a reliable internal standard. Commercial suppliers and research labs report high levels of isotopic enrichment for BPF-d10. For instance, an isotopic abundance of over 97.0% is considered achievable, with chemical purity often exceeding 99.0%. google.com This high level of isotopic purity ensures minimal interference from unlabeled or partially labeled molecules during analytical procedures.

The table below presents typical data for the quantitative assessment of deuteration efficiency for Bisphenol F-d10, based on values reported in scientific literature and by commercial suppliers.

Table 1: Quantitative Assessment of Deuteration Efficiency for Bisphenol F-d10

| Parameter | Method | Typical Value | Reference |

|---|---|---|---|

| Isotopic Abundance | Mass Spectrometry | ≥97% | google.com |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥99% | google.com |

This level of precision is necessary for applications such as stable isotope dilution assays, where the labeled standard is added in a known quantity to a sample to accurately measure the concentration of the unlabeled target analyte. epa.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Bisphenol F-d10 |

| Bisphenol F |

| D₆-phenol |

| p-hydroxybenzyl alcohol |

Advanced Analytical Methodologies Employing Bisphenol F D10 As an Internal Standard

Mass Spectrometry-Based Quantification Techniques for Bisphenol F and its Analogs

Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone for the trace analysis of bisphenols in various complex matrices. The structural similarity of an isotopically labeled internal standard, like BPF-d10, to its corresponding analyte ensures that it behaves almost identically during extraction, derivatization, and ionization processes. smolecule.com This co-elution and similar ionization efficiency allow for accurate quantification via isotope dilution methods. oup.com

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method that provides a high level of accuracy and precision for quantification. By adding a known amount of an isotopically labeled standard, such as Bisphenol F-d10, to a sample, the concentration of the native analyte can be determined by measuring the ratio of the native analyte to the labeled standard. This approach effectively compensates for sample matrix effects and variations in instrument response.

A stable isotope dilution assay (SIDA) using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully developed and verified for the quantification of Bisphenol A (BPA), Bisphenol F (BPF), and Bisphenol S (BPS) in environmental samples like thermal paper. epa.gov In such methods, the use of isotopically labeled internal standards is highly recommended to mitigate matrix effects. iteh.ai For instance, an automated online solid-phase extraction HPLC-IDMS method was developed for the analysis of BPF, BPA, BPS, and other phenols in urine, demonstrating the robustness of this technique. nih.govresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. However, bisphenols are polar compounds due to their hydroxyl groups, which makes them less suitable for direct GC analysis. oup.com Therefore, a derivatization step is typically required to increase their volatility and improve chromatographic performance. mdpi.com

A GC-MS method based on solid-phase extraction (SPE) and subsequent derivatization has been developed for the analysis of free and glucuronide-conjugated BPF in biological samples, such as rat liver. oup.comcolab.wsnih.gov In these studies, an isotopically labeled internal standard is spiked into the sample prior to extraction to ensure accurate quantification through the isotope dilution method. oup.com For trace analysis in wastewater, a method involving liquid-liquid extraction (LLE) followed by a silylation step and GC-MS analysis in selected ion monitoring (SIM) mode has been proposed, achieving low detection limits. researchgate.net

Derivatization is a critical step in the GC-MS analysis of bisphenols, aimed at blocking the polar hydroxyl groups to create more volatile and thermally stable derivatives. researchgate.net The most common strategies are silylation and acylation.

Silylation: This is the most frequently used derivatization method for bisphenols. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often mixed with 1% trimethylchlorosilane (TMCS), are effective in converting the hydroxyl groups to trimethylsilyl (B98337) ethers. researchgate.netsci-hub.se This process can sometimes simultaneously deconjugate and derivatize conjugated forms of bisphenols, which can lead to an overestimation of the free analyte if not properly controlled. researchgate.net Other silylating agents include N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and N,O-bis(trimethylsilyl) acetamide (B32628) (TMSA). researchgate.net TMSA was selected in one study as it provided the maximum signal for BPF.

Acylation: Acetic anhydride (B1165640) is another common derivatizing agent that converts the phenolic hydroxyl groups into esters. oup.com This method has been successfully used for the analysis of BPF in liver samples. oup.com One-step liquid-liquid microextraction with in-situ acylation using acetic anhydride has also been developed for the simultaneous extraction and derivatization of several bisphenol analogues in water samples. mdpi.com

Table 1: Common Derivatization Reagents for GC-MS Analysis of Bisphenols

| Derivatization Reagent | Abbreviation | Analyte(s) | Matrix | Reference |

|---|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide (+1% TMCS) | BSTFA (+1% TMCS) | BPA, BPF, BPAF, BPB, BPE, BPS | Paper Products, Wastewater | researchgate.netsci-hub.se |

| Acetic Anhydride | - | BPF (free and conjugated) | Rat Liver | oup.com |

| N-methyl-N-(tertbutyldimethylsilyl)trifluoroacetamide | MTBSTFA | O-VOCs | General | researchgate.net |

| N,O-bis(trimethylsilyl) acetamide | TMSA | BPF, BPA | Wastewater |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for analyzing bisphenols in complex biological matrices such as urine, blood, and breast milk. mdpi.comunam.mx Its high selectivity and sensitivity allow for the direct analysis of these polar compounds, often without the need for derivatization. researchgate.net The use of isotopically labeled internal standards like BPF-d10 is essential to compensate for matrix effects, which are common in biological samples and can suppress or enhance the analyte signal. mdpi.comunam.mx

Methods have been developed for the simultaneous determination of multiple bisphenols and their derivatives in human serum, employing extraction procedures like liquid-liquid extraction followed by solid-phase extraction before LC-MS/MS analysis. unam.mx For the analysis of bisphenol glucuronides, which are major metabolites, some methods aim for direct quantification to avoid potential contamination from the hydrolysis of native bisphenols. researchgate.net A stable isotope dilution assay using LC-MS/MS was developed to quantify BPA, BPF, and BPS from thermal paper, with average recoveries ranging from 106% to 115%. epa.gov

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers significant advantages over conventional HPLC, including improved resolution, higher sensitivity, and substantially shorter analysis times. restek.com This makes it ideal for high-throughput screening of bisphenols in large-scale biomonitoring and environmental studies.

A sensitive and selective UHPLC-MS/MS method using on-line solid-phase extraction was developed for the quantification of BPA, BPF, BPS, and 11 other phenols in urine. nih.govresearchgate.net This method required only 100μL of sample and achieved a limit of detection (LOD) of 0.06 ng/mL for BPF. nih.govresearchgate.net Another UHPLC-MS/MS method was developed for the simultaneous determination of 12 bisphenols in animal feed, using BPF-d10 as one of the internal standards. dphen1.com This method achieved LODs in the range of 0.02-0.75 μg/kg. dphen1.com The application of UHPLC-MS/MS has been validated for analyzing endocrine-disrupting compounds in greywater and for determining various bisphenols and parabens in human urine. oaepublish.comnih.govpublisso.de

Table 2: Performance Characteristics of Selected UHPLC-MS/MS Methods for Bisphenol F Analysis

| Matrix | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| Urine | Isotopically Labeled Analogs | 0.06 ng/mL | Not Specified | nih.govresearchgate.net |

| Animal Feed | BPF-d10, BPA-d8, etc. | 0.02-0.75 μg/kg | 0.04-0.95 μg/kg | dphen1.com |

| Urine | Isotopically Labeled Analogs | Not Specified | 0.25 μg/L | publisso.de |

| Greywater | BPA-d4 | 10.9 ng/L (for Diethylstilbestrol) | 36.5 ng/L (for Diethylstilbestrol) | oaepublish.com |

Note: The greywater study did not list BPF-d10 as the internal standard for the specific compound shown, but demonstrates the capability of the methodology.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications in Complex Biological Samples

Optimized Sample Preparation Techniques for Diverse Matrices

The selection of an appropriate sample preparation technique is critical for the accurate analysis of bisphenols, as they are often present at trace levels in complex matrices. mdpi.comunam.mx The primary goals of sample preparation are to isolate and preconcentrate the analytes of interest while removing interfering substances from the matrix. researchgate.net

Solid-Phase Extraction (SPE): This is the most widely used technique for extracting bisphenols from liquid samples like water and biological fluids. unam.mxresearchgate.net It involves passing the liquid sample through a solid sorbent that retains the analytes, which are then eluted with a small volume of an organic solvent. On-line SPE coupled directly to an HPLC or UHPLC system automates this process, increasing throughput and reducing potential contamination. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE): LLE is a classic extraction method used to separate compounds based on their relative solubilities in two different immiscible liquids. researchgate.net It has been applied in methods for analyzing bisphenols in wastewater and serum. unam.mx

Microextraction Techniques: To align with green chemistry principles, various microextraction techniques have been developed to minimize solvent consumption. These include Dispersive Liquid-Liquid Microextraction (DLLME) and Stir-Bar Sorptive Extraction (SBSE). researchgate.netarcjournals.org DLLME has been successfully applied to urine samples for the analysis of BPA, BPF, and BPS. publisso.de

QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a dispersive SPE technique that has been adapted for the analysis of bisphenols in solid and semi-solid samples, such as animal feed and milk. dphen1.comnih.gov

Enzymatic Hydrolysis: In biological samples, bisphenols are often present as glucuronide or sulfate (B86663) conjugates. oup.comnih.gov To determine the total concentration, a deconjugation step using enzymes like β-glucuronidase and arylsulfatase is necessary to hydrolyze the conjugates back to their free forms before extraction and analysis. oup.comnih.govnih.gov

Table 3: Summary of Sample Preparation Techniques for Bisphenol Analysis

| Technique | Matrix Type(s) | Common Application | Reference |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Liquid (Urine, Water, Milk) | Most common for liquid samples | unam.mxresearchgate.net |

| Liquid-Liquid Extraction (LLE) | Liquid (Wastewater, Serum) | Classic extraction method | unam.mx |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Liquid (Urine, Water) | Reduces solvent use | publisso.deresearchgate.net |

| QuEChERS | Solid/Semi-solid (Animal Feed, Milk) | Fast and effective for complex samples | dphen1.comnih.gov |

| Enzymatic Hydrolysis | Biological (Urine, Liver, Plasma) | Required for total bisphenol analysis (free + conjugated) | oup.comnih.govnih.gov |

Solid-Phase Extraction (SPE) and Microextraction Techniques

Solid-phase extraction (SPE) is a widely used technique for the selective extraction and preconcentration of analytes from complex matrices. unam.mx In the analysis of bisphenols, SPE is favored for its ability to handle a wide range of polarities and provide cleaner extracts compared to traditional methods like liquid-liquid extraction. unam.mx BPF-d10 is often added to samples before the SPE process to account for any variability in extraction efficiency. pubcompare.ainih.gov

Several studies have demonstrated the use of BPF-d10 in SPE-based methods for analyzing bisphenols in various samples, including human urine, milk, and water. publisso.denih.govfrontiersin.org For instance, a method for determining nine bisphenol analogues in human urine utilized a mixed-mode SPE sorbent (reversed-phase and anion-exchange) to effectively extract the analytes, with BPF-d10 used as an internal standard to correct for matrix effects. dphen1.com Similarly, the analysis of bisphenols in milk has been achieved using SPE with C18 cartridges, where BPF-d10 helps ensure accurate quantification. nih.govresearchgate.net

Microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME), have gained popularity as faster and more environmentally friendly alternatives to conventional extraction methods. mdpi.com These techniques use microliter volumes of solvents, reducing waste and extraction time. researchgate.net In a study developing a method for analyzing seven bisphenol analogues in urine, DLLME was employed, and BPF-d10 was used as an internal standard to ensure the reliability of the results. publisso.deresearchgate.net

Liquid-Liquid Extraction (LLE) Approaches for Analyte Isolation

Liquid-liquid extraction (LLE) is a fundamental separation technique based on the differential partitioning of a solute between two immiscible liquid phases. cresp.org It is a common method for extracting bisphenols from aqueous samples. mdpi.com The process typically involves mixing the sample with an organic solvent that has a high affinity for the target analytes. cresp.org To improve efficiency, LLE can be performed in a continuous, multistage countercurrent mode. cresp.org

In the context of bisphenol analysis, BPF-d10 is introduced into the sample prior to extraction to compensate for any analyte loss during the procedure. publisso.demdpi.com For example, a method for determining bisphenols in human urine involved enzymatic hydrolysis followed by LLE. publisso.de The use of BPF-d10 as an internal standard was critical for achieving accurate quantification. publisso.de Similarly, LLE has been used to extract bisphenols from wastewater samples, with deuterated internal standards like anthracene-d10 (B48595) employed to ensure accuracy. researchgate.net

Strategies for Minimizing Matrix Effects and Background Contamination

Matrix effects, which are the alteration of analyte ionization efficiency by co-eluting matrix components, pose a significant challenge in mass spectrometry-based analysis. semanticscholar.org The use of a stable isotope-labeled internal standard, such as BPF-d10, is the most effective strategy to compensate for these effects. mdpi.comsemanticscholar.orgiteh.ai Since BPF-d10 has nearly identical chemical and physical properties to BPF, it co-elutes and experiences similar matrix effects, allowing for accurate correction of the analyte signal. smolecule.com

Background contamination is another major concern in trace analysis of ubiquitous compounds like bisphenols. mdpi.com Contamination can arise from various sources, including laboratory equipment and reagents. To minimize this, it is essential to use high-purity solvents and reagents and to thoroughly clean all glassware and equipment. iteh.ai Additionally, procedural blanks should be analyzed with each batch of samples to monitor for and subtract any background contamination.

Method Validation and Performance Evaluation in Analytical Research

Method validation is a critical process in analytical chemistry that demonstrates that an analytical method is suitable for its intended purpose. semanticscholar.org This section discusses the key parameters evaluated during the validation of methods employing BPF-d10 as an internal standard.

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) Assessment

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov Calibration curves are constructed by plotting the analyte response against known concentrations, and the linearity is typically evaluated by the coefficient of determination (R²). dphen1.comuobaghdad.edu.iq For methods analyzing bisphenols, R² values greater than 0.99 are generally considered acceptable. researchgate.netdphen1.com

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise. nih.govuobaghdad.edu.iq It is often calculated as three times the signal-to-noise ratio (S/N) or three times the standard deviation of the blank. nih.govuobaghdad.edu.iq

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.govuobaghdad.edu.iq It is typically calculated as ten times the signal-to-noise ratio or ten times the standard deviation of the blank. nih.govuobaghdad.edu.iq

The table below presents a summary of LOD and LOQ values from various studies on bisphenol analysis.

| Analyte | Matrix | LOD | LOQ | Citation |

| BPF | Animal Feed | - | 0.95 µg/kg | dphen1.com |

| BPF | Milk | 0.03 µg/L | 0.1 µg/L | nih.govresearchgate.net |

| BPF | Urine | 0.07 µg/L | - | mdpi.com |

| BPA | Baby Bottles | 0.004 mg/kg | 0.010 mg/kg | nih.gov |

| Various BPs | Human Breast Milk | 0.5-2.1 ng/mL | 1.4-6.3 ng/mL | mdpi.com |

| BPA, BPF, BPS | Urine | 0.1 ng/mL | - | frontiersin.org |

| BPF | Canned Food | 0.15 µg/dm² | 0.51 µg/dm² | researchgate.net |

| BPF | Wastewater | 0.02 µg/L | - |

Interactive Data Table: LOD and LOQ Values for Bisphenol Analysis

Precision, Accuracy, and Robustness Evaluation for Inter-Laboratory Comparability

Precision: Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. mdpi.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Intraday precision evaluates the precision within a single day, while interday precision assesses it over several days. mdpi.com For bioanalytical methods, precision values (expressed as coefficient of variation, CV%) are expected to be within 15-20%. mdpi.com

Accuracy: Accuracy is the closeness of the mean of a set of results to the true value. mdpi.com It is often determined by analyzing certified reference materials or by performing recovery studies on spiked samples. mdpi.com Recoveries between 80% and 120% are generally considered acceptable. nih.gov

Robustness: Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters. arxiv.org This ensures the reliability of the method when transferred between different laboratories or when minor changes in experimental conditions occur. arxiv.orgscielo.br

The following table summarizes precision and accuracy data from a study on bisphenol analysis in urine.

| Analyte | Concentration Level | Intraday Precision (CV%) | Interday Precision (CV%) | Accuracy (%) | Citation |

| BPF | 2 µg/L | 10.2 | 18.9 | 95.8 | mdpi.com |

| BPF | 5 µg/L | 2.2 | 8.8 | 98.6 | mdpi.com |

| BPF | 20 µg/L | 4.3 | 11.2 | 102.3 | mdpi.com |

Interactive Data Table: Precision and Accuracy Data for BPF Analysis in Urine

Quality Control and Assurance Protocols in Chemical Analysis

Quality control (QC) and quality assurance (QA) are essential components of any analytical laboratory to ensure the reliability and validity of the data produced. publisso.de This involves the regular analysis of QC samples at different concentration levels within each analytical run. publisso.defrontiersin.org Participation in inter-laboratory comparison programs, such as the German External Quality Assessment Scheme (G-EQUAS), is also crucial for external quality assurance. publisso.de These programs allow laboratories to compare their results with those of other labs, providing an independent assessment of their analytical performance.

Mechanistic Investigations of Bisphenol F Metabolism and Disposition Using Deuterated Analogs

Elucidation of Phase I Biotransformation Pathways of Bisphenol F

Phase I metabolism typically involves the introduction or exposure of functional groups on a parent compound, preparing it for subsequent Phase II reactions. For Bisphenol F, this primarily involves oxidative processes catalyzed by the Cytochrome P450 (CYP) enzyme system. nih.govdiva-portal.org

Studies utilizing rat and human liver microsomes have demonstrated that hydroxylation is a dominant Phase I metabolic pathway for BPF. nih.govresearchgate.net This process is dependent on Cytochrome P450 enzymes. nih.govnih.gov The primary oxidative metabolites formed are hydroxylated derivatives of BPF. nih.gov

Key oxidative routes include:

Aromatic Hydroxylation : The most common reaction involves the addition of a hydroxyl group to the phenolic rings of the BPF molecule. This results in the formation of meta-hydroxylated BPF and ortho-hydroxylated BPF, also known as catechol BPF. publisso.denih.govnih.gov

Bridging Carbon Oxidation : The methylene (B1212753) bridge connecting the two phenyl rings can also be oxidized. The initial step involves hydroxylation to form bis(4-hydroxyphenyl)methanol, which is then further oxidized to 4,4′-dihydroxybenzophenone (DHBP). asm.org

Dimerization : Less polar metabolites characterized as BPF dimers have also been identified, indicating a pathway shared with other bisphenols. nih.govnih.gov

The formation of a catechol structure is a biotransformation pathway that BPF shares with other bisphenols like BPA and the hormone estradiol. nih.gov

Through the use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) and nuclear magnetic resonance (NMR), several BPF metabolites have been characterized for the first time in mammalian systems. nih.govnih.gov In bacterial degradation studies, which can offer insights into potential mammalian pathways, metabolites like 4-hydroxyphenyl 4-hydroxybenzoate (B8730719), 4-hydroxybenzoate (4HB), and 1,4-hydroquinone have been identified following the oxidation of DHBP. asm.org While bacterial pathways differ from mammalian ones, they reveal potential points of metabolic attack on the BPF molecule. In studies with the bacterium Cupriavidus basilensis, 36 different metabolites were characterized, originating from pathways including ortho-hydroxylation and ring fission. nih.gov

| Metabolite Type | Example Metabolites | Identification Method |

| Hydroxylated | meta-hydroxylated BPF, ortho-hydroxylated BPF (catechol BPF) | HPLC-MS, MS(n), NMR nih.gov |

| Oxidized | 4,4′-dihydroxybenzophenone (DHBP) | HPLC, GC-MS asm.org |

| Dimers | BPF Dimers | MS, MS(n) nih.gov |

| Ring Fission | 4-hydroxybenzoate, 1,4-hydroquinone (in bacteria) | HPLC asm.org |

Hydroxylation and Other Oxidative Metabolic Routes

Detailed Analysis of Phase II Biotransformation Mechanisms

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules. This process, often termed detoxification, increases water solubility and facilitates excretion from the body. mdpi.comresearchgate.net For BPF, the primary Phase II pathways are glucuronidation and sulfation. nih.govnih.gov

Glucuronidation is a major metabolic route for BPF in both humans and rats. publisso.denih.gov This reaction involves the covalent addition of glucuronic acid to the hydroxyl groups of BPF, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. diva-portal.orgmdpi.com The resulting BPF-glucuronide conjugates are significantly more water-soluble than the parent compound. usask.ca

Studies have shown that different UGT isoforms exhibit varying activity towards bisphenols. For BPF, UGT1A10, an enzyme highly active in the intestine, was found to be the most efficient catalyst for its glucuronidation. diva-portal.org This contrasts with other bisphenols like BPS, for which the liver-dominant UGT1A9 is the main enzyme. diva-portal.org The location of the primary UGT enzyme influences the main excretion route; because UGT1A10 is most active in the intestine, BPF-glucuronide is predominantly found in feces. diva-portal.org

Alongside glucuronidation, sulfation is a key Phase II pathway for BPF metabolism. nih.govnih.gov This process, catalyzed by sulfotransferase (SULT) enzymes, involves the transfer of a sulfonate group to BPF, forming BPF-sulfate conjugates. diva-portal.orgmdpi.com Like glucuronides, sulfate (B86663) conjugates are polar and readily excreted. researchgate.net

In rat models, BPF-sulfate has been identified as the main metabolite. publisso.de In human cell line studies, both glucuronide and sulfate conjugates of BPF have been produced. nih.govresearchgate.net The formation of both BPF-glucuronide and BPF-sulfate has been confirmed in incubations using human and rat liver S9 fractions. nih.gov The presence of BPF-disulfate has also been reported. mdpi.com

Glucuronidation Pathway Studies and Conjugate Formation

In Vitro and Ex Vivo Models for Metabolic Pathway Simulation

To investigate the complex metabolic pathways of BPF without the ethical and technical challenges of in vivo human studies, researchers rely on a variety of in vitro and ex vivo models. These systems allow for the simulation and detailed study of biotransformation processes in a controlled environment. unil.ch The use of deuterated standards like Bisphenol F-d10 is essential in these models for accurate quantification via isotope dilution mass spectrometry. publisso.de

Commonly used models include:

Subcellular Fractions : Human and rat liver subcellular fractions, such as microsomes and S9 fractions, are widely used. nih.govnih.gov Microsomes are rich in CYP enzymes and are ideal for studying Phase I oxidative metabolism, while S9 fractions contain both microsomal and cytosolic enzymes, allowing for the investigation of both Phase I and Phase II (e.g., sulfation) pathways. nih.govdphen1.com

Cell Lines : Human cell lines provide a more integrated system for studying metabolism. Hepatoma cell lines like HepG2 and intestinal cell lines like LS174T have been shown to extensively metabolize BPF into its glucuronide and sulfate conjugates. nih.govresearchgate.net Such models are valuable for comparing metabolic capabilities across different tissues, revealing, for example, that intestinal cells may have stronger biotransformation capabilities for BPF than liver cells. nih.govresearchgate.net

Recombinant Enzymes : Systems using specific human recombinant UGT enzymes expressed in cells are employed to identify the particular isoforms responsible for BPF conjugation, such as UGT1A10. diva-portal.orgeuropa.eu

Physiologically Based Kinetic (PBK) Modeling : Data from in vitro experiments, such as metabolic rates determined in HepaRG cells, can be integrated into PBK models. researchgate.netaltex.org These computational models simulate the ADME of compounds in the whole body, allowing for in vitro-to-in vivo extrapolation (IVIVE) and prediction of plasma concentrations and internal exposure levels. researchgate.netoregonstate.edu

| Model System | Key Application for BPF Metabolism | Findings |

| Liver Microsomes (Human, Rat) | Study of Phase I (oxidative) metabolism | Identification of hydroxylation as a dominant, P450-dependent pathway. nih.gov |

| Liver S9 Fractions (Human, Rat) | Study of both Phase I and Phase II metabolism | Confirmation of hydroxylation, dimerization, glucuronidation, and sulfation. nih.govnih.gov |

| Human Cell Lines (HepG2, LS174T) | Integrated metabolism and cytotoxicity studies | Extensive metabolism to glucuronide and sulfate conjugates. nih.govresearchgate.net |

| Recombinant UGT Enzymes | Identification of specific conjugating enzymes | UGT1A10 identified as the most active enzyme for BPF glucuronidation. diva-portal.org |

| PBK Modeling | In vitro-to-in vivo extrapolation (IVIVE) | Estimation of in vivo potencies and internal dose levels based on in vitro data. researchgate.net |

Application of Hepatic and Intestinal Microsomes in Metabolic Research

Hepatic and intestinal microsomes, which are rich in drug-metabolizing enzymes, are primary tools for investigating the phase I and phase II metabolism of xenobiotics like BPF. nih.govmdpi.com Studies using human and rat liver microsomes have been instrumental in elucidating the metabolic pathways of BPF. nih.gov

Phase I Metabolism:

In vitro incubations with liver microsomes have demonstrated that BPF undergoes significant phase I metabolism, primarily driven by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov This leads to the formation of various hydroxylated metabolites. The principal phase I metabolites identified are:

ortho-hydroxylated BPF (catechol BPF): This metabolite is formed through the addition of a hydroxyl group to the ortho position of the phenol (B47542) ring. nih.gov

meta-hydroxylated BPF: This involves the hydroxylation at the meta position of the phenol ring. nih.gov

BPF dimers: The formation of these less polar metabolites is also dependent on P450 activity. nih.gov

The formation of a catechol structure is a common biotransformation pathway shared by BPF, other bisphenols, and even estradiol. nih.gov The use of radiolabelled BPF and advanced analytical techniques like high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) has been crucial for the separation, isolation, and characterization of these metabolites. nih.govnih.gov

Phase II Metabolism:

Following phase I oxidation, or directly acting on the parent BPF molecule, phase II enzymes conjugate the compounds to increase their water solubility and facilitate excretion. The primary phase II reactions for BPF are glucuronidation and sulfation. mdpi.comwikipedia.org

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies have shown that BPF is a substrate for several UGT isoforms. mdpi.comnih.gov Notably, UGT1A10, an enzyme predominantly found in the intestine, is the most active UGT in BPF glucuronidation. mdpi.comnih.govdiva-portal.org This suggests that a significant portion of BPF metabolism can occur in the intestine before it even reaches the liver. mdpi.comresearchgate.net

Sulfation: BPF is also metabolized into a sulfate conjugate. nih.govnih.gov In fact, studies in rats have indicated that the sulfate conjugate of BPF is the predominant metabolite found in urine. acs.orgpublisso.de

The table below summarizes the key enzymes and resulting metabolites from microsomal studies.

| Metabolic Phase | Enzyme Family | Key Enzymes | Major Metabolites |

| Phase I | Cytochrome P450 | CYP enzymes | ortho-hydroxylated BPF, meta-hydroxylated BPF, BPF dimers |

| Phase II | UDP-glucuronosyltransferases | UGT1A10, UGT1A9 | BPF-glucuronide |

| Phase II | Sulfotransferases | SULT enzymes | BPF-sulfate |

Utilization of Hepatocytes and Subcellular Fractions for Biotransformation Studies

While microsomes are excellent for studying specific enzyme activities, whole cells like hepatocytes and other subcellular fractions such as the S9 fraction provide a more comprehensive view of biotransformation, as they contain a wider array of metabolic enzymes and cofactors. nih.gov

Hepatocytes:

The human hepatoma cell line, HepG2, has also been employed in BPF metabolism research. mdpi.comresearchgate.net These cells have been shown to extensively metabolize BPF, producing both glucuronide and sulfate conjugates. nih.govresearchgate.net

S9 Fraction:

The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the investigation of both phase I and phase II metabolic pathways simultaneously. nih.gov In vitro studies using rat and human liver S9 fractions have demonstrated the formation of BPF-glucuronide and BPF-sulfate, as well as the hydroxylated metabolites and BPF dimers seen in microsomal incubations. nih.govnih.gov This confirms that both phases of metabolism are active and can occur concurrently.

Environmental Fate and Transformation Studies of Bisphenol F Utilizing Isotopic Tracers

Biodegradation Pathways and Kinetics in Aquatic and Terrestrial Environments

The breakdown of Bisphenol F in the environment is predominantly a biological process, driven by diverse microbial communities. nih.govd-nb.info The rate and extent of this biodegradation are subject to various environmental conditions.

Numerous studies have identified specific microorganisms capable of utilizing BPF as a carbon source. Bacteria from the family Sphingomonadaceae have been frequently isolated from river water for their ability to degrade BPF. nih.gov For instance, Sphingobium yanoikuyae strain FM-2 can completely degrade 0.5 mM of BPF within nine hours under induced conditions. nih.gov The proposed degradation pathway by this strain begins with the hydroxylation of the bridging carbon to form bis(4-hydroxyphenyl)methanol, which is then oxidized to 4,4′-dihydroxybenzophenone. nih.gov This intermediate undergoes a Baeyer-Villiger type oxidation to create 4-hydroxyphenyl 4-hydroxybenzoate (B8730719), which is ultimately cleaved into 4-hydroxybenzoate and 1,4-hydroquinone for complete mineralization. nih.gov

Other identified bacteria include Pseudomonas sp. and Microbacterium sp. F2. researchgate.netbiorxiv.org A novel oxidase gene, bpfA, was identified in Microbacterium sp. F2, which catalyzes the conversion of BPF to 4,4′-dihydroxydibenzophenone (DHBP). biorxiv.org In seawater, the biodegradability of BPF is considered to be greater than that of BPA, while Bisphenol S (BPS) shows little to no degradation. mdpi.com Studies using activated sludge from wastewater treatment plants have demonstrated that BPF can undergo 100% primary biodegradation. d-nb.info

Isotope tracer studies using ¹⁴C-BPF have been instrumental in determining the extent of mineralization. In an oxic rice soil, after a 59-day incubation period, the mineralization of 4,4′-BPF reached 26.9% of the initial amount applied. researchgate.net These tracer studies also revealed that a significant portion, approximately 70%, was transformed into bound residues within the soil matrix. researchgate.net

Table 1: Microbial Degradation of Bisphenol F

| Microorganism/System | Key Findings | Identified Metabolites/Products | Reference |

|---|---|---|---|

| Sphingobium yanoikuyae strain FM-2 | Completely degraded 0.5 mM BPF within 9 hours. | Bis(4-hydroxyphenyl)methanol, 4,4′-dihydroxybenzophenone, 4-hydroxyphenyl 4-hydroxybenzoate, 4-hydroxybenzoate, 1,4-hydroquinone. | nih.gov |

| Microbacterium sp. F2 | Catalyzes the conversion of BPF via the bpfA oxidase gene. | 4,4′-dihydroxydibenzophenone (DHBP). | biorxiv.org |

| Activated Sludge | Achieved 100% primary biodegradation. Degradation was faster than in river water. | Aliphatic and aromatic hydroxylation products. | d-nb.inforesearchgate.net |

| Seawater Microcosms | Biodegradation ranked as BPF > BPA >> BPS. BPF was >92% depleted. | Not specified. | mdpi.com |

| Oxic Rice Soil (using ¹⁴C-BPF) | After 59 days, 26.9% of 4,4′-BPF was mineralized and ~70% was converted to bound residues. | CO₂, Bound Residues. | researchgate.net |

The efficiency of BPF biodegradation is significantly influenced by various environmental factors.

Temperature: Enhanced biodegradation of bisphenols, including BPF, is observed in the temperature range of 15–30 °C. nih.gov

pH: The pH of the environment can affect both microbial activity and the chemical state of BPF. Studies on related bisphenols show that degradation rates can vary significantly with pH. mdpi.comfrontiersin.org

Nutrient Availability: The ratio of carbon to other essential nutrients like nitrogen and phosphorus (C:N:P) is crucial for microbial activity. An optimal C:N:P ratio of approximately 100:10:1 promotes intensive biodegradation. nih.gov

Microbial Consortia: The source of the microbial inoculum plays a critical role. For example, activated sludge from a municipal wastewater treatment plant degrades BPF more rapidly than consortia from river water. d-nb.info This suggests that acclimated microbial communities in treatment plants possess a higher degradation capacity.

Oxygen Availability: Biodegradation of BPF primarily occurs under aerobic conditions. nih.govnih.gov While anaerobic degradation has been observed, rates are generally slower, and the formation of unextractable residues can be a significant pathway under both aerobic and anaerobic conditions. nih.govnih.gov

Characterization of Microbial Degradation Processes in Environmental Systems

Environmental Partitioning and Transport Dynamics of Bisphenol F

The movement and distribution of BPF in the environment are governed by its physicochemical properties, leading to its partitioning into soil, water, and, to a lesser extent, air.

Due to its molecular structure, BPF is expected to partition primarily to soil and sediment. epa.gov This partitioning is driven by several processes:

Sorption: BPF adsorbs onto soil and sediment particles, a process influenced by the organic carbon content of the matrix. nih.govnih.gov The estimated soil organic carbon-water (B12546825) partitioning coefficient (log Koc) for BPF is high, suggesting low mobility in soil. epa.gov This adsorption can lead to the formation of organic-mineral complexes. nih.gov

Bound Residue Formation: A significant fate process for BPF in soil is the formation of nonextractable residues (NERs), also known as bound residues. nih.gov Studies using ¹⁴C-BPF have shown that this occurs under both aerobic and anaerobic soil conditions. researchgate.netnih.gov In one study, about 70% of the applied ¹⁴C-labeled 4,4'-BPF was converted to bound residues in an oxic rice soil, with most of these residues found in the humin fraction, indicating strong physical entrapment and chemical bonding. researchgate.net

Influence of Dissolved Organic Matter (DOM): DOM in soil and water can interact with BPF, influencing its migration and transformation. nih.gov DOM can potentially increase the apparent solubility of BPF in water, facilitating its transport, or compete for sorption sites on soil particles. mdpi.com

Table 2: Environmental Partitioning Parameters and Fate of Bisphenol F

| Parameter | Value/Finding | Environment/Matrix | Reference |

|---|---|---|---|

| Soil Adsorption Coefficient (Koc) | Estimated at 1.5 x 10⁴ L/kg | Soil | epa.gov |

| Primary Environmental Sink | Expected to partition primarily to soil. | General Environment | epa.gov |

| Mineralization (¹⁴C-4,4′-BPF) | 26.9% after 59 days | Oxic Rice Soil | researchgate.net |

| Bound Residue Formation (¹⁴C-4,4′-BPF) | ~70% after 59 days | Oxic Rice Soil | researchgate.net |

| Anaerobic Degradation | >80% degradation over 84 days | Pond Sediment | nih.gov |

The potential for BPF to volatilize and undergo long-range atmospheric transport is considered low. This assessment is based on its key physicochemical properties:

Vapor Pressure: BPF has a very low estimated vapor pressure, which means it is not expected to volatilize significantly from dry surfaces. epa.gov

Henry's Law Constant: The estimated Henry's Law Constant for BPF is also low, indicating that it is nonvolatile from surface water. epa.gov Based on these properties, Level III fugacity models predict that BPF will have a negligible presence in the atmosphere. epa.govresearchgate.net However, despite its low volatility, BPF has been detected in air samples from the Arctic. miljodirektoratet.no This finding suggests that some form of long-range transport may occur, potentially through association with airborne particulate matter, although the influence of local contamination sources in the Arctic cannot be discounted. epa.govmiljodirektoratet.no

Sorption and Desorption Processes in Sediment and Soil Matrices

Abiotic Transformation Pathways and Chemical Stability in Environmental Media

In addition to biodegradation, BPF can be transformed through abiotic (non-biological) processes, particularly through photochemical reactions.

Atmospheric Photodegradation: In the atmosphere, vapor-phase BPF is expected to react with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this reaction is approximately 5 hours, suggesting that any BPF that does enter the atmosphere in a gaseous state would be degraded relatively quickly. nih.gov

Aqueous Photodegradation: In sunlit surface waters, phenolic compounds like BPF can undergo sensitized photo-oxidation by reacting with hydroxyl and peroxy radicals. nih.gov This process may contribute to the transformation of BPF in the aquatic environment, with potential half-lives ranging from days to weeks at the water's surface. nih.gov

Hydrolysis: BPF lacks functional groups that are susceptible to hydrolysis under typical environmental conditions (e.g., neutral pH). Therefore, hydrolysis is not considered an important environmental fate process for this compound. nih.gov

Abiotic Residue Formation: As mentioned previously, the abiotic formation of unextractable residues in soil is a significant pathway for BPF. nih.gov This process involves the chemical binding of BPF to the soil organic matter, reducing its bioavailability and extractability. nih.gov

Table 3: Abiotic Transformation of Bisphenol F

| Process | Medium | Finding | Reference |

|---|---|---|---|

| Vapor-phase reaction with hydroxyl radicals | Atmosphere | Estimated atmospheric half-life of ~5 hours. | nih.gov |

| Sensitized Photo-oxidation | Surface Water | Considered a potential transformation pathway. | nih.gov |

| Hydrolysis | Water | Not expected to be a significant environmental fate process. | nih.gov |

| Formation of Unextractable Residues | Soil | Occurs under both aerobic and anaerobic conditions. | nih.gov |

Hydrolytic and Other Chemical Degradation Routes

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For Bisphenol F itself, direct hydrolysis is not expected to be a significant environmental fate process because the molecule lacks functional groups that are readily hydrolyzed under typical environmental conditions (pH 5 to 9). nih.gov The ether linkages in some of its derivatives, however, are susceptible to hydrolysis.

A relevant example is the hydrolysis of Bisphenol F diglycidyl ether (BFDGE), a derivative of BPF used in epoxy resins. acs.org Studies on BFDGE have shown that it undergoes hydrolysis in water-based solutions, and the rate of this degradation is dependent on temperature and pH. acs.orgresearchgate.net The half-life of BFDGE has been observed to be shortest in acidic conditions and decreases with increasing temperature. acs.orgresearchgate.net While this is not a direct measure of BPF hydrolysis, it demonstrates that related structures can be chemically transformed in aqueous environments.

In such studies, Bisphenol F-d10 could be used to synthesize deuterated BFDGE (BFDGE-d10). This would allow researchers to precisely follow the hydrolysis process and identify the resulting deuterated BPF and other byproducts, even in complex food or environmental matrices.

The table below presents data on the hydrolysis half-life of BFDGE in different aqueous simulants and at various temperatures, illustrating the kinetics of a related compound.

| Food Simulant | Temperature (°C) | Half-life (days) | Reference |

| Distilled Water | 40 | ~4 | acs.orgresearchgate.net |

| 15% (v/v) Ethanol | 40 | ~5 | acs.orgresearchgate.net |

| 3% (w/v) Acetic Acid | 40 | ~1.5 | acs.orgresearchgate.net |

| Distilled Water | 60 | <2 | acs.orgresearchgate.net |

| 15% (v/v) Ethanol | 60 | ~2 | acs.orgresearchgate.net |

| 3% (w/v) Acetic Acid | 60 | <1 | acs.orgresearchgate.net |

Table 2: Half-life of Bisphenol F Diglycidyl Ether (BFDGE) Hydrolysis.

Other chemical degradation routes for Bisphenol F can include oxidation by other environmental oxidants besides those generated photochemically. For instance, manganese oxides, which are common minerals in soils and sediments, can oxidize bisphenols. While specific studies on BPF oxidation by manganese oxides are less common than for BPA, the structural similarity suggests that this could be a relevant transformation pathway in certain environments.

Mechanistic Investigations of Biological Activity of Bisphenol F Using Deuterated Analogs

Molecular Interactions with Cellular Receptors and Signaling Pathways

The endocrine-disrupting capacity of Bisphenol F stems from its interaction with various cellular receptors, which in turn modulates downstream signaling and gene expression.

Receptor Binding Kinetics and Ligand-Receptor Dynamics

Bisphenol F, like its more well-known analog Bisphenol A (BPA), is recognized as an endocrine-disrupting chemical due to its ability to bind to nuclear receptors. nih.gov

Estrogen Receptors (ERα and ERβ): BPF exhibits binding affinity for both estrogen receptor subtypes, ERα and ERβ. nih.gov Its potency is often compared to BPA and the natural ligand 17β-estradiol. Some studies suggest that BPF's estrogenic activity is in the same order of magnitude as BPA. nih.gov One study found BPF to be a less potent estrogen receptor agonist than BPA, BPAF, and BPB. nih.gov Another study highlighted that BPF, while binding to ERα, was almost completely inactive for this receptor, making it highly selective for the Estrogen-Related Receptor-γ (ERR-γ). nih.gov

Androgen Receptor (AR): BPF demonstrates antagonistic properties towards the androgen receptor. nih.gov This anti-androgenic activity means it can interfere with the normal function of androgens. However, some research indicates that BPF is a non-binder to the androgen receptor, suggesting its anti-androgenic effects may occur through indirect mechanisms rather than direct competitive binding. anses.fr

Estrogen-Related Receptor-γ (ERR-γ): Research has identified a significant interaction between BPF and ERR-γ. One study reported an IC₅₀ value of 131 nM for BPF binding to ERR-γ, though this was considerably less potent than other bisphenols like bisphenol E. nih.gov This interaction is noteworthy as ERR-γ is an orphan receptor with important roles in metabolism.

G-protein Coupled Estrogen Receptor 1 (GPER1): BPF exposure has been shown to increase the expression of GPER1 in Leydig cells. This interaction is implicated in the disruption of steroidogenesis and suggests a mechanism of action that is independent of classical nuclear estrogen receptors. nih.gov

A summary of BPF's binding affinities from various studies is presented below.

| Compound | Receptor | Finding |

| Bisphenol F (BPF) | ERα & ERβ | Acts as an agonist; potency is in a similar order of magnitude to BPA. nih.govnih.gov |

| Bisphenol F (BPF) | Androgen Receptor (AR) | Exhibits antagonistic activity; some studies report it as a non-binder. nih.govanses.fr |

| Bisphenol F (BPF) | Estrogen-Related Receptor-γ (ERR-γ) | Binds with an IC₅₀ of 131 nM; highly selective for ERR-γ over ERα. nih.gov |

| Bisphenol F (BPF) | G-protein Coupled Estrogen Receptor 1 (GPER1) | Increases receptor expression and acts as an agonist. nih.gov |

Modulation of Intracellular Signaling Cascades

BPF's binding to cellular receptors initiates a cascade of intracellular signaling events.

In macrophages, BPF exposure has been shown to activate the sphingomyelin-ceramide signaling pathway, which is involved in apoptosis, or programmed cell death. nih.gov Furthermore, studies in pubertal male rats have demonstrated that BPF can suppress androgen receptor signaling while simultaneously activating GPER1 signaling in Leydig cells. nih.gov This dual action disrupts the normal hormonal balance and steroid production. nih.gov In human neural progenitor cells, the analog Bisphenol AF was found to inhibit the PI3K/Akt pathway, which is crucial for cell survival and growth. mdpi.com

Gene Expression Regulation via Transcriptional and Post-Transcriptional Mechanisms

The modulation of signaling pathways by BPF ultimately leads to changes in gene expression, affecting a wide array of cellular functions.

Neurodevelopment: In Drosophila melanogaster, developmental exposure to BPF led to the downregulation of genes associated with synapse formation and neuronal projection. smolecule.com

Bone Metabolism: In human osteoblasts, BPF treatment downregulated the expression of key genes involved in bone remodeling, including RANKL, TGF-β1, and VEGF. mdpi.com Conversely, it was found to upregulate the expression of OPG, a decoy receptor that inhibits bone resorption. mdpi.com

Adipogenesis: Studies on human adipose-derived stem cells show that BPF exposure increases the mRNA expression of key adipogenic markers such as PPARγ, C/EBPα, LPL, and FABP4. nih.gov This indicates a potential role in promoting the formation of fat cells.

Inflammation and Apoptosis: BPF has been observed to upregulate the expression of genes related to inflammation and apoptosis. In macrophages, it induces the expression of genes involved in both intrinsic (e.g., bax, caspase-9) and extrinsic (e.g., caspase-8, caspase-3) apoptotic pathways. nih.gov

Cellular Bioenergetics and Perturbations in Metabolic Homeostasis

BPF can disrupt cellular energy production and metabolic balance, primarily through its effects on mitochondria and lipid metabolism.

Mitochondrial Function and Oxidative Stress Response Pathways

Mitochondria are primary targets for BPF-induced toxicity.

Mitochondrial Dysfunction: Studies have shown that BPF can induce mitochondrial membrane depolarization and decrease the number of active mitochondria, leading to a reduction in ATP production. nih.gov In a study on nonalcoholic fatty liver disease-like changes, BPF exposure was linked to a striking increase in mitochondrial fission, driven by the protein Drp1. nih.gov This abnormal fission contributes to mitochondrial injury and metabolic disruption. nih.gov

Oxidative Stress: BPF exposure is associated with the increased production of reactive oxygen species (ROS), leading to oxidative stress. nih.gov This oxidative damage is a key mechanism in BPF-induced apoptosis in macrophages. nih.gov The activation of the Nrf2/NF-κB pathway, a key regulator of the cellular response to oxidative stress, has been observed in response to BPF-induced testicular toxicity, highlighting the cell's attempt to counteract the damage. frontiersin.org

Regulation of Lipid Metabolism and Adipogenic Processes

BPF has been identified as a potential "obesogen," a chemical that can interfere with lipid metabolism and promote obesity.

Adipogenesis: In human adipose-derived stem cells, BPF promotes a dose-dependent increase in intracellular lipid accumulation. nih.gov This is accompanied by the increased expression of critical adipogenic transcription factors like PPARγ and C/EBPα, which are master regulators of fat cell differentiation. nih.govresearchgate.net

Hepatic Lipid Accumulation: BPF exposure has been shown to facilitate lipid droplet deposition in liver cells, contributing to NAFLD-like changes. nih.govresearchgate.net This effect is mechanistically linked to mitochondrial dysfunction and the resulting imbalance in lipid metabolism. nih.gov The disruption of lipid signaling pathways, including the biosynthesis and degradation of glycerophospholipids, plays a key role in the immunotoxicity of BPF on macrophages. nih.gov

The table below summarizes the effects of BPF on key markers of adipogenesis.

| Marker | Effect of BPF Exposure | Cell Type |

| Lipid Accumulation | Increased | Human Adipose-Derived Stem Cells nih.gov |

| PPARγ (Gene Expression) | Increased | Human Adipose-Derived Stem Cells nih.gov |

| C/EBPα (Gene Expression) | Increased | Human Adipose-Derived Stem Cells nih.gov |

| LPL (Gene Expression) | Increased | Human Adipose-Derived Stem Cells nih.gov |

| FABP4 (Gene Expression) | Increased | Human Adipose-Derived Stem Cells nih.gov |

Carbohydrate Metabolism and Insulin (B600854) Signaling Interplay

Bisphenol F (BPF), a prevalent substitute for Bisphenol A (BPA), has been identified as a significant disruptor of glucose homeostasis. Mechanistic studies, primarily conducted in vitro and in animal models such as zebrafish, have begun to unravel the complex interplay between BPF exposure and the intricate pathways governing carbohydrate metabolism and insulin signaling. Although direct investigations utilizing the deuterated analog, Bisphenol F-d10, to probe these specific mechanisms are not yet prevalent in published literature, the existing research on BPF provides a strong foundation for understanding its metabolic impact. The use of deuterated analogs like Bisphenol F-d10 is methodologically critical for future studies to precisely trace the metabolic fate of BPF and quantify its interaction with cellular components, thereby offering more definitive mechanistic insights. smolecule.com

Research has demonstrated that BPF exposure can lead to hyperglycemia. smolecule.com Studies in zebrafish larvae, for instance, have shown that exposure to BPF results in significantly elevated glucose levels. smolecule.compublisso.de This is attributed to an enhancement of gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates, and a concurrent suppression of glycolysis, the pathway that breaks down glucose. smolecule.compublisso.de

The underlying mechanism for this disruption appears to be the impairment of insulin signaling. Insulin, a key hormone in regulating blood glucose levels, functions by binding to its receptor and initiating a signaling cascade that promotes glucose uptake and utilization by cells. Evidence suggests that BPF interferes with this process. In zebrafish larvae, while the expression and protein levels of insulin itself were found to be increased following BPF exposure, the transcription levels of genes encoding insulin receptor substrates (IRS) were significantly decreased. smolecule.compublisso.de This indicates a state of decreased insulin sensitivity, as the signal from insulin is not being effectively transduced downstream. smolecule.compublisso.de

Further supporting this hypothesis, studies on 3T3-L1 adipocytes have shown that BPF suppresses insulin-stimulated glucose metabolism by inhibiting the IRS-1/PI3K/AKT signaling pathway. This pathway is central to the metabolic actions of insulin. BPF was found to inhibit the activation of key components of this pathway, including IRS-1, PI3K, and AKT, which consequently leads to reduced translocation of the glucose transporter GLUT4 to the cell membrane. This impairment in GLUT4 translocation hinders the uptake of glucose into the cells, contributing to elevated extracellular glucose levels.

The table below summarizes key research findings on the effects of Bisphenol F on carbohydrate metabolism and insulin signaling from in vivo and in vitro studies.

| Model System | Key Findings | Reference(s) |

| Zebrafish Larvae | Increased glucose levels, enhanced gluconeogenesis, suppressed glycolysis, increased insulin expression, decreased insulin receptor substrate gene expression. | smolecule.compublisso.de |

| 3T3-L1 Adipocytes | Inhibition of insulin-stimulated glucose metabolism, decreased expression of GLUT4, inhibition of IRS-1/PI3K/AKT signaling pathway. |

The application of Bisphenol F-d10 in future research would be invaluable for solidifying these mechanistic links. By using a labeled version of the compound, researchers can accurately track its journey through metabolic pathways, identify its biotransformation products, and quantify its binding to critical proteins within the insulin signaling cascade without the confounding issue of background contamination from unlabeled BPF. smolecule.com

Comparative Mechanistic Analyses with Structurally Related Bisphenol Analogs

The increasing use of Bisphenol F (BPF) and other bisphenol analogs as replacements for Bisphenol A (BPA) has prompted comparative studies to evaluate their relative safety and biological mechanisms of action. These analyses reveal that while these compounds share structural similarities, they can exhibit both overlapping and distinct effects on metabolic pathways. The use of deuterated analogs in these comparative studies, although not yet widespread, would provide a more precise tool for dissecting the specific metabolic fates and potencies of each analog.

Studies comparing BPF to other analogs like Bisphenol S (BPS) and Bisphenol AF (BPAF) have highlighted their shared capacity to disrupt metabolic processes. For instance, like BPF, both BPS and BPAF have been shown to interfere with glucose homeostasis. Research in zebrafish has demonstrated that BPS can induce elevated glucose levels by decreasing plasma insulin. smolecule.com In contrast, BPF exposure in the same model led to increased insulin gene expression but decreased expression of insulin receptor substrates, suggesting different points of interference within the insulin signaling pathway. smolecule.com BPAF has also been shown to cause fasting hyperglycemia in zebrafish by interfering with glycometabolic networks. unam.mxcore.ac.uk

In vitro studies on adipocytes have also provided comparative insights. One study found that BPS had the greatest impact on increasing lipid accumulation in 3T3-L1 preadipocytes, followed by BPA, with BPF having the least impact, suggesting differential potencies in promoting adipogenesis. Another study indicated that BPF, similar to BPA, could suppress insulin-stimulated glucose metabolism in adipocytes.

The following table provides a comparative overview of the mechanistic effects of BPF and its structurally related analogs on key metabolic parameters, based on available research.

| Bisphenol Analog | Effect on Glucose Levels | Effect on Insulin Signaling | Other Notable Mechanistic Findings | Reference(s) |

| Bisphenol F (BPF) | Induces hyperglycemia in zebrafish. smolecule.compublisso.de | Impairs insulin signaling by decreasing insulin receptor substrate expression in zebrafish and inhibiting the IRS-1/PI3K/AKT pathway in adipocytes. smolecule.compublisso.de | Induces hepatic steatosis and insulin resistance in zebrafish. dphen1.com | smolecule.compublisso.dedphen1.com |

| Bisphenol S (BPS) | Induces hyperglycemia in zebrafish. nih.gov | Decreases plasma insulin levels in zebrafish. nih.gov | May be more potent than BPA in promoting lipid accumulation in preadipocytes. | nih.gov |